Cas no 67939-87-1 (2-[ethyl[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)sulphonyl]amino]ethyl dihydrogen phosphate)

2-[ethyl[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)sulphonyl]amino]ethyl dihydrogen phosphate structure
67939-87-1 structure
Product name:2-[ethyl[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)sulphonyl]amino]ethyl dihydrogen phosphate
CAS No:67939-87-1
MF:C18H19F22N2O8PS2
MW:904.420701265335
CID:967908
PubChem ID:172023

2-[ethyl[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)sulphonyl]amino]ethyl dihydrogen phosphate Chemical and Physical Properties

Names and Identifiers

    • 2-[ethyl[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)sulphonyl]amino]ethyl dihydrogen phosphate
    • bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl] hydrogen phosphate
    • 1-Pentanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-
    • N,N'-(Phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide)
    • 67939-87-1
    • EINECS 267-859-3
    • RJFPABCSTACHQG-UHFFFAOYSA-N
    • DTXSID8070881
    • NS00011239
    • 1-Pentanesulfonamide, N,N'-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-
    • N,N'-[Phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-perfluoropentanesulfonamide]
    • 2-(Ethyl((1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)sulphonyl)amino)ethyl dihydrogen phosphate
    • Inchi: InChI=1S/C18H19F22N2O8PS2/c1-3-41(52(45,46)17(37,38)13(27,28)9(19,20)11(23,24)15(31,32)33)5-7-49-51(43,44)50-8-6-42(4-2)53(47,48)18(39,40)14(29,30)10(21,22)12(25,26)16(34,35)36/h3-8H2,1-2H3,(H,43,44)
    • InChI Key: RJFPABCSTACHQG-UHFFFAOYSA-N
    • SMILES: CCN(CCOP(=O)(O)OCCN(CC)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Computed Properties

  • Exact Mass: 903.997
  • Monoisotopic Mass: 903.997
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 32
  • Heavy Atom Count: 53
  • Rotatable Bond Count: 20
  • Complexity: 1430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 147Ų

Experimental Properties

  • Density: 1.684
  • Boiling Point: 530.8°C at 760 mmHg
  • Flash Point: 274.8°C
  • Refractive Index: 1.383
  • PSA: 157.09000
  • LogP: 8.70700

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